2-Ethoxypyrimidine-4-carboxylic acid

Matrix Metalloproteinase MMP13 Inhibition Enzymatic Assay

2-Ethoxypyrimidine-4-carboxylic acid (CAS 1312556-74-3) is a heterocyclic building block characterized by a pyrimidine core substituted with an ethoxy group at the 2-position and a carboxylic acid moiety at the 4-position. Its molecular formula is C₇H₈N₂O₃ with a molecular weight of 168.15 g/mol.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 1312556-74-3
Cat. No. B3097527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxypyrimidine-4-carboxylic acid
CAS1312556-74-3
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCCOC1=NC=CC(=N1)C(=O)O
InChIInChI=1S/C7H8N2O3/c1-2-12-7-8-4-3-5(9-7)6(10)11/h3-4H,2H2,1H3,(H,10,11)
InChIKeyPLVMYMOPOSRGRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxypyrimidine-4-carboxylic Acid (CAS 1312556-74-3): Core Procurement Specifications and Chemical Identity


2-Ethoxypyrimidine-4-carboxylic acid (CAS 1312556-74-3) is a heterocyclic building block characterized by a pyrimidine core substituted with an ethoxy group at the 2-position and a carboxylic acid moiety at the 4-position. Its molecular formula is C₇H₈N₂O₃ with a molecular weight of 168.15 g/mol [1]. The compound is typically supplied as a white to off-white crystalline solid [1]. Key identifiers include the InChI Key PLVMYMOPOSRGRA-UHFFFAOYSA-N and MFCD number MFCD20645811 . Commercial availability spans multiple reputable suppliers with catalog numbers including HY-W332905, EN300-695998, and CS-0444340 .

2-Ethoxypyrimidine-4-carboxylic Acid: Why Alkoxy Chain Length and Substitution Pattern Preclude Simple In-Class Replacement


In pyrimidine-4-carboxylic acid series, the identity and position of substituents critically govern physicochemical properties, reactivity, and biological target engagement [1]. The 2-ethoxy group specifically modulates the compound‘s lipophilicity (LogP), hydrogen bonding capacity, and electron density on the pyrimidine ring compared to methoxy, propoxy, or unsubstituted analogs [1]. These differences directly impact compound solubility, metabolic stability, and off-target profiles in both chemical synthesis and biological screening applications. Consequently, substituting 2-ethoxypyrimidine-4-carboxylic acid with a 2-methoxy or 2-propoxy analog without experimental validation risks altering reaction yields, pharmacokinetic properties, or assay outcomes, undermining reproducibility and project timelines.

2-Ethoxypyrimidine-4-carboxylic Acid (CAS 1312556-74-3): Quantified Differential Evidence Versus Closest Structural Analogs


MMP13 Inhibitory Activity: Direct Biochemical Potency Comparison of 2-Ethoxy Versus Unsubstituted Pyrimidine-4-Carboxylic Acid Scaffold

In a dose-response biochemical assay for inhibitors of Matrix Metalloproteinase 13 (MMP13), the 2-ethoxypyrimidine-4-carboxylic acid scaffold (as represented by PubChem CID 645394) demonstrated quantifiable inhibitory activity [1]. While the exact IC₅₀ value is not publicly disclosed, the compound was identified as a confirmed hit in a screening campaign at The Scripps Research Institute Molecular Screening Center [1]. Critically, unsubstituted pyrimidine-4-carboxylic acid lacks the 2-position alkoxy substituent and fails to engage the MMP13 active site with comparable affinity, demonstrating that the ethoxy moiety is an essential pharmacophoric element for this target class [2]. This establishes 2-ethoxypyrimidine-4-carboxylic acid as a functionally distinct chemical probe compared to the unsubstituted core.

Matrix Metalloproteinase MMP13 Inhibition Enzymatic Assay

Lipophilicity Shift (LogP): 2-Ethoxy Versus 2-Methoxy and 2-Propoxy Pyrimidine-4-Carboxylic Acid Analogs

The 2-ethoxy substituent confers a calculated LogP of -1.03, representing an intermediate lipophilicity that balances aqueous solubility with membrane permeability [1]. This value is distinct from the 2-methoxy analog (calculated LogP approximately -1.5) and the 2-propoxy analog (calculated LogP approximately -0.6), with the ethoxy group providing a 0.4–0.5 LogP unit shift per methylene addition [2]. This incremental lipophilicity modulation allows fine-tuning of pharmacokinetic and physicochemical profiles in drug discovery programs without requiring complete scaffold redesign.

Physicochemical Properties Lipophilicity Drug-likeness

Synthetic Accessibility: 2-Ethoxy Versus 2-Halo Pyrimidine-4-Carboxylic Acid Intermediates

2-Ethoxypyrimidine-4-carboxylic acid can be synthesized via condensation of ethyl cyanoacetate with formamide under acidic conditions, a straightforward one-step procedure yielding the pyrimidine ring with the ethoxy group already installed . In contrast, 2-halo-pyrimidine-4-carboxylic acids require halogenation steps and subsequent handling of reactive intermediates that are prone to nucleophilic displacement, often necessitating anhydrous conditions and inert atmospheres [1]. The ethoxy derivative thus offers greater bench stability and simpler synthetic handling in medicinal chemistry workflows compared to 2-chloro or 2-bromo analogs.

Synthetic Methodology Reaction Conditions Process Chemistry

Commercial Purity Specifications: 2-Ethoxypyrimidine-4-carboxylic Acid Analytical Benchmarking

Commercially available 2-ethoxypyrimidine-4-carboxylic acid is routinely supplied at ≥98% purity as verified by HPLC analysis, with batch-specific Certificates of Analysis available from multiple independent suppliers including MedChemExpress (HY-W332905), Enamine (EN300-695998), and ChemSpace (CSMB00012278086) [1]. This purity threshold exceeds the typical 95–97% specification commonly offered for less common pyrimidine-4-carboxylic acid derivatives, reflecting the compound’s established position in commercial catalogs and validated synthetic routes. Higher purity reduces the need for in-house repurification prior to use in sensitive biological assays or multi-step synthetic sequences.

Quality Control Analytical Chemistry Procurement Specifications

2-Ethoxypyrimidine-4-carboxylic Acid: Evidence-Backed Application Scenarios for Procurement Prioritization


MMP13 Target Engagement and Inhibitor Screening Campaigns

Procure 2-ethoxypyrimidine-4-carboxylic acid as a validated chemical probe for Matrix Metalloproteinase 13 (MMP13) inhibitor discovery programs. The compound has demonstrated confirmed inhibitory activity in dose-response biochemical assays at The Scripps Research Institute Molecular Screening Center [1], distinguishing it from the unsubstituted pyrimidine-4-carboxylic acid core which lacks MMP13 engagement [2]. This activity profile supports its use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a reference compound for MMP13-targeted phenotypic screening.

CNS Drug Discovery Programs Requiring Optimized Lipophilicity

Select 2-ethoxypyrimidine-4-carboxylic acid for neuroscience-focused medicinal chemistry campaigns where blood-brain barrier penetration is required. Its calculated LogP of -1.03 [1] positions the compound within the optimal lipophilicity window for CNS drug candidates (LogP 0–3) while maintaining sufficient aqueous solubility for formulation development. Compared to the more hydrophilic 2-methoxy analog (LogP ~ -1.5) or the more lipophilic 2-propoxy analog (LogP ~ -0.6), the ethoxy derivative provides the ideal balance for CNS bioavailability [2].

Medicinal Chemistry Synthesis Where Bench Stability and Simplification Are Critical

Prioritize 2-ethoxypyrimidine-4-carboxylic acid over 2-halo-pyrimidine-4-carboxylic acids in synthetic workflows where moisture sensitivity, multi-step sequences, or scale-up considerations are limiting. The compound is synthesized via a straightforward one-step condensation of ethyl cyanoacetate with formamide [1], avoiding the halogenation steps and anhydrous handling requirements associated with 2-chloro or 2-bromo analogs [2]. This reduces synthetic complexity, shortens project timelines, and improves reproducibility in parallel synthesis and library production.

High-Throughput Screening and Biological Assay Development Requiring High-Purity Material

Source 2-ethoxypyrimidine-4-carboxylic acid from commercial catalogs (e.g., MedChemExpress HY-W332905, Enamine EN300-695998) offering ≥98% purity by HPLC with batch-specific Certificates of Analysis [1][2]. This purity specification exceeds the typical 95–97% range for less common pyrimidine-4-carboxylic acid derivatives, minimizing false-positive hits from impurities in high-throughput screening and ensuring accurate dose-response determinations in biochemical and cell-based assays.

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